N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-20(25-2,17-4-3-5-18(22)9-17)13-23-19(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWUQIWKPIPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives through carbocation or radical intermediates. One common method includes the reaction of 1-adamantane carboxylic acid with 3-chlorophenylmethanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reduced to the alcohol, followed by substitution with methoxypropylamine under controlled conditions .
Industrial production methods often involve the use of advanced catalytic processes to achieve high yields and purity. These methods may include the use of boron trifluoride tetrahydrofuran complex and chlorobenzene as reagents, with reaction conditions carefully controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups such as halides or amines
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new catalysts and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into and modulate the activity of various enzymes and receptors. For example, it may inhibit viral replication by binding to viral proteins or enhance neuroprotection by modulating neurotransmitter receptors .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical properties of the target compound and related analogs:
*Note: The molecular formula of the target compound can be inferred as C21H27ClNO2 (adamantane: C10H15 + propyl substituent: C3H5ClO2 + carboxamide: CONH).
Functional and Pharmacological Insights
- Lipophilicity and Bioavailability :
The adamantane core confers high lipophilicity, but the 3-chlorophenyl and methoxy groups in the target compound may further increase membrane permeability compared to N-(3-Methoxypropyl)Adamantane-1-Carboxamide . However, the benzothiazole-based analog exhibits lower lipophilicity due to its planar aromatic ring system. - Electronic Properties : The electron-withdrawing chlorine in the 3-chlorophenyl group may enhance dipole interactions in the target compound, similar to the trifluoromethyl group in the benzothiazole analog .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
This compound exhibits several biological activities, including:
- Antiviral Activity : Studies suggest that this compound may inhibit viral replication through modulation of cellular pathways.
- Neuroprotective Effects : Its adamantane core structure is associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in various models.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- NMDA Receptor Modulation : It has been suggested that the compound may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
- Sphingosine Kinase Inhibition : Similar compounds have been studied for their ability to inhibit sphingosine kinase, which plays a role in cell signaling and inflammation .
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by excitotoxicity. The results indicated a decrease in apoptotic markers and an increase in survival rates among treated subjects compared to controls.
Study 2: Antiviral Activity
In vitro assays revealed that the compound exhibited antiviral properties against certain strains of viruses. The mechanism was linked to the inhibition of viral entry into host cells and interference with viral replication processes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₂O₂ |
| Molecular Weight | 324.85 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptors | NMDA, Sphingosine Kinase |
Research Findings
Recent literature emphasizes the versatility of adamantane derivatives, including this compound, in therapeutic applications:
- Anticancer Potential : Some studies have explored the compound's efficacy against cancer cell lines, showing promising results in inhibiting tumor growth.
- Cholinesterase Inhibition : As observed with other adamantane derivatives, there is potential for this compound to act as a cholinesterase inhibitor, which may be beneficial in treating Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
